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Compound of Interest

Compound Name: [Pro3]-GIP (Mouse)

Cat. No.: B1573937 Get Quote

Executive Summary & Mechanism of Action
[Pro3]-GIP (Mouse) is a stable, specific antagonist of the Glucose-dependent Insulinotropic

Polypeptide (GIP) receptor in murine models.[1][2][3] Unlike native GIP, which is rapidly

degraded by Dipeptidyl Peptidase-4 (DPP-4) (t½ ~2-7 mins), [Pro3]-GIP contains a proline

substitution at position 3 (Tyr-Ala-Pro...) that confers complete resistance to DPP-4 cleavage.

[1]

Crucial Distinction: While native GIP acts as an incretin agonist (stimulating insulin), [Pro3]-GIP

binds to the murine GIP receptor without activating the downstream cAMP/PKA signaling

cascade, effectively blocking the action of endogenous GIP. This makes it the gold-standard

tool for studying the physiological consequences of GIP receptor loss-of-function (chemical

ablation) in obesity, insulin resistance, and diabetes.

Mechanistic Pathway (GIPR Antagonism)
The following diagram illustrates how [Pro3]-GIP competitively occupies the GIP receptor,

preventing the native ligand-induced cAMP excursion and subsequent insulin degranulation.[4]
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Figure 1: Mechanism of [Pro3]-GIP antagonism.[1][4][5] The peptide resists DPP-4 degradation

and competitively blocks GIPR, preventing the cAMP-dependent insulin secretion cascade.[4]

Pre-Experimental Planning
Compound Specifications

Sequence: Tyr-Ala-Pro-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-

Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Lys-Gly-Lys-Lys-Asn-Asp-Trp-Lys-His-Asn-Leu-

Thr-Gln

Molecular Weight: ~4971.6 Da (Use batch-specific MW from CoA for calculations).[1]

Solubility: Highly soluble in water and saline (≥1 mg/mL).[1]

Storage: Lyophilized powder at -20°C (stable >1 year). Reconstituted aliquots at -80°C.

Formulation Strategy
Avoid DMSO if possible, as it can induce local irritation in chronic IP studies. [Pro3]-GIP is

sufficiently hydrophilic for aqueous vehicles.[1]

Component Concentration Purpose

Vehicle 0.9% Sterile Saline (NaCl) Isotonic carrier.[1]

Stock Solution 500 µM (approx.[1] 2.5 mg/mL)
High concentration for storage.

[1]

Working Solution 2.5 - 12.5 µM
Diluted for injection volume

(typically 5-10 mL/kg).[1]

Reconstitution Protocol:

Equilibrate the peptide vial to room temperature before opening (prevents condensation).

Add sterile 0.9% NaCl to the vial to achieve a 500 µM stock.

Calculation Example: For 1 mg of peptide (MW ~4972):
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[1]

Gently swirl or vortex at low speed. Do not sonicate unless absolutely necessary (heat

degrades peptides).[1]

Aliquot into single-use vials (e.g., 50 µL) and freeze at -80°C. Avoid freeze-thaw cycles.

In Vivo Administration Protocols
Standard Dosing Regimens
Based on seminal work by Gault et al. and Irwin et al., the following doses are established for

murine models (C57BL/6, ob/ob, or High-Fat Diet mice).

Parameter Specification Rationale

Effective Dose 25 nmol/kg body weight

Saturates GIP receptors in

vivo; blocks native GIP effects.

[3][6]

Route
Intraperitoneal (i.p.)[1][3][7][8]

[9]

Mimics systemic absorption;

standard for metabolic

peptides.

Injection Volume 5 - 10 mL/kg

Standard volume to ensure

accuracy (e.g., 100-200 µL for

a 20g mouse).

Frequency (Chronic) Once Daily (q.d.)

Sufficient to maintain receptor

blockade due to enhanced

stability.

Timing
Late afternoon (16:00 - 17:

[1]00)

Prior to the dark phase (active

feeding window) to block

postprandial GIP.

Protocol A: Acute Antagonist Validation (The "Blockade"
Test)
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Objective: Verify the compound's activity by demonstrating it blocks the insulinotropic effect of

native GIP during a glucose challenge.[3][6][10]

Experimental Design:

Group 1: Vehicle + Glucose

Group 2: Native GIP (25 nmol/kg) + Glucose[1][2][9]

Group 3: [Pro3]-GIP (25 nmol/kg) + Glucose[1][2][7][9][11]

Group 4: [Pro3]-GIP (25 nmol/kg) + Native GIP (25 nmol/kg) + Glucose[1]

Workflow:

Fast mice for 18 hours (overnight) to baseline insulin/glucose.

T = -15 min: Administer [Pro3]-GIP (25 nmol/kg, i.p.) or Saline. This pre-incubation allows the

antagonist to occupy the receptors.

T = 0 min: Administer Glucose (18 mmol/kg or 2 g/kg) combined with Native GIP (25

nmol/kg, i.p.).

Sampling: Collect tail blood at 0, 15, 30, 60 min.

Readout: Measure Plasma Insulin and Blood Glucose.

Success Criteria: Group 4 (Combination) should have significantly lower insulin peaks

compared to Group 2 (Native GIP alone), resembling Group 1 (Vehicle).[1]
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Figure 2: Timeline for Acute Antagonist Validation. Pre-treatment ensures GIPR blockade

before agonist challenge.
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Protocol B: Chronic Metabolic Phenotyping
(Obesity/Diabetes)
Objective: Assess the impact of long-term GIPR ablation on weight loss and insulin sensitivity.

Animal Model: High-Fat Diet (HFD) mice (fed for >12 weeks) or ob/ob mice.

Duration: 21 to 60 days.

Administration:

Prepare fresh working solution from frozen stock every 2-3 days (keep at 4°C).

Inject 25 nmol/kg [Pro3]-GIP i.p. once daily at 16:00 hours.

Measurements:

Daily: Body weight, Food intake.

Weekly: Non-fasting blood glucose.

Terminal (Day 21+): OGTT (Oral Glucose Tolerance Test) and Insulin Tolerance Test (ITT).

[1]

Expected Outcomes:

Reduced body weight gain (or weight loss).[1][2]

Improved glucose tolerance (lower AUC during OGTT).[1]

Note: In STZ-induced diabetic mice (insulin-deficient), [Pro3]-GIP may worsen

hyperglycemia, confirming that GIP's beneficial effects are insulin-dependent.

Troubleshooting & Critical Considerations
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Issue Probable Cause Solution

No Effect in Acute Test Insufficient pre-incubation time.

Ensure [Pro3]-GIP is injected

15-30 mins before the native

GIP/Glucose challenge.

Precipitation High salt or pH mismatch.

Reconstitute in pure water first,

then dilute with 2x Saline.

Ensure pH is ~7.4.

Variable Results Circadian rhythm effects.

GIP sensitivity varies.[9][12]

Always dose at the same time

of day (preferably before dark

cycle).

Loss of Potency Peptide degradation.
Use aliquots. Do not refreeze.

Verify -80°C storage.

Unexpected Agonism Species mismatch.

Warning: [Pro3]-GIP is an

antagonist in mice but can act

as a partial agonist in humans.

[4] Do not use this protocol for

humanized mouse models

expressing human GIPR

without validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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